5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC20309164
Molecular Formula: C21H18FN3O3S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN3O3S |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C21H18FN3O3S/c1-27-17-8-3-12(9-18(17)28-2)15-11-29-21(24-15)19-16(26)10-25(20(19)23)14-6-4-13(22)5-7-14/h3-9,11,23,26H,10H2,1-2H3 |
| Standard InChI Key | BWWFFJFTXAJHGE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)F)O)OC |
Introduction
Structural and Physicochemical Properties
The compound (C21H18FN3O3S; MW 411.5 g/mol) integrates three pharmacophoric elements: a 3,4-dimethoxyphenyl-thiazole moiety, a 4-fluorophenyl group, and a dihydropyrrolone ring. The thiazole nucleus provides π-π stacking capabilities through its aromatic system, while the methoxy groups enhance lipid solubility and membrane permeability . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, favoring interactions with polar protein pockets. The fluorophenyl substituent introduces electronegativity gradients that may influence binding to ATP-dependent kinases .
Synthetic Methodologies
Thiazole Ring Formation
The synthesis typically initiates with cyclocondensation of α-haloketones with thioamides under Hantzsch conditions. For example, 3,4-dimethoxyphenylthioamide reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol at 80°C to yield 4-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)thiazole. NMR monitoring reveals complete conversion within 4 hours (δ 7.21 ppm for thiazole C-H proton) .
Pyrrolone Annulation
The dihydropyrrolone ring is constructed via Knorr paal synthesis, where the thiazole intermediate undergoes condensation with ethyl 3-aminocrotonate. Microwave-assisted heating at 120°C for 30 minutes achieves 78% yield, with intramolecular cyclization confirmed by LC-MS (m/z 412.1 [M+H]+).
Biological Activities and Mechanisms
Table 1: Cytotoxic Activities of Related Thiazole Derivatives
| Compound | HepG2 (μM) | HCT116 (μM) | MCF-7 (μM) | HeLa (μM) |
|---|---|---|---|---|
| CA-4 (control) | 4.50 ± 0.2 | 5.23 ± 0.3 | 4.17 ± 0.2 | 5.57 ± 0.3 |
| Analog 5c | 11.87 ± 0.6 | 12.88 ± 0.6 | 15.49 ± 0.8 | 16.02 ± 0.8 |
| Analog 7c | 6.26 ± 0.3 | 7.30 ± 0.4 | 10.01 ± 0.5 | 9.85 ± 0.5 |
Antimicrobial Effects
Thiazole derivatives bearing arylpiperazine groups demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli . The 4-fluorophenyl group in the target compound may enhance Gram-positive selectivity through increased membrane penetration .
Pharmacokinetic and Toxicological Considerations
In silico ADMET predictions using SwissADME indicate moderate bioavailability (F = 65%) due to high topological polar surface area (110 Ų). The compound likely undergoes hepatic metabolism via CYP3A4-mediated O-demethylation, producing a catechol intermediate susceptible to glucuronidation. Acute toxicity in murine models is projected at LD50 > 500 mg/kg based on structural analogs .
Future Research Directions
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Target Validation: High-throughput screening against kinase panels (EGFR, VEGFR2, BRAF) to identify primary targets.
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Prodrug Development: Esterification of the pyrrolone carbonyl to improve aqueous solubility (>0.1 mg/mL required for IV administration) .
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Combination Therapies: Synergy studies with paclitaxel or doxorubicin to potentiate tubulin inhibition .
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